molecular formula C17H21N3O4S B2551479 5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide CAS No. 919242-91-4

5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide

Cat. No.: B2551479
CAS No.: 919242-91-4
M. Wt: 363.43
InChI Key: MBGJQAKUJSPPEK-UHFFFAOYSA-N
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Description

5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide, also known as DMSB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various applications, including its use as a pharmacological tool to study the function of specific proteins and its potential as a therapeutic agent for various diseases. In

Scientific Research Applications

Synthesis and Labeling Techniques

Research on benzamide derivatives has led to advancements in synthesis and labeling techniques for scientific study. For instance, the synthesis of sulpiride, a related benzamide, labeled with carbon 14 for radiochemical studies demonstrates the capability to track and study drug distribution and interaction at the molecular level (Noel et al., 1972).

Neuroleptic Activity

Benzamides have been investigated for their neuroleptic activity. The synthesis and evaluation of various benzamide derivatives have shown potential as neuroleptics, providing insights into the structure-activity relationship essential for the development of novel therapeutic agents for psychosis (Iwanami et al., 1981).

Material Science Applications

Benzamide derivatives have also found applications in material science. The development of a novel zinc ion-selective membrane electrode based on a sulpiride drug, a benzamide derivative, exemplifies the utility of these compounds in creating selective sensors for metal ions, which have applications in environmental monitoring and industrial processes (Saleh & Gaber, 2001).

Pharmacological Properties

The pharmacological exploration of benzamide derivatives has led to the identification of compounds with significant biological activity. For example, studies on serotonin receptor agonists among benzamide derivatives have contributed to understanding gastrointestinal motility disorders and identifying potential treatments (Sonda et al., 2004).

Chemical Synthesis and Optimization

The chemical synthesis and optimization of benzamide derivatives have been a focus of research, aiming to improve their stability, efficacy, and oral bioavailability. This work is crucial for the development of new drugs with enhanced therapeutic profiles and fewer side effects (Tokuhara et al., 2018).

Properties

IUPAC Name

5-(diethylsulfamoyl)-2-methoxy-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-4-20(5-2)25(22,23)14-8-9-16(24-3)15(11-14)17(21)19-13-7-6-10-18-12-13/h6-12H,4-5H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGJQAKUJSPPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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